
The Chemical Architecture and Pharmacological
Profile of ETH-LAD: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: ETH-LAD

Cat. No.: B588469 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
N6-Ethyl-6-nor-lysergic acid diethylamide (ETH-LAD) is a potent psychedelic substance

belonging to the lysergamide chemical class. As a structural analog of lysergic acid

diethylamide (LSD), ETH-LAD has garnered significant interest within the scientific community

for its distinct psychoactive properties and potential applications in neuroscience research. This

technical guide provides a comprehensive overview of the chemical structure, physicochemical

properties, pharmacology, and analytical methodologies associated with ETH-LAD. The

information presented herein is intended to serve as a valuable resource for researchers,

scientists, and drug development professionals engaged in the study of serotonergic

compounds and their interactions with the central nervous system.

Chemical Structure and Physicochemical Properties
ETH-LAD, also known as 6-ethyl-6-nor-LSD, is a semi-synthetic molecule derived from lysergic

acid.[1] Its chemical structure is characterized by an ergoline core with ethyl substitutions at the

R6 position of the nor-lysergic acid skeleton and at the amide nitrogen.[1] This modification

distinguishes it from its close relative, LSD, which possesses a methyl group at the R6 position.

[2]

The molecular formula for ETH-LAD is C21H27N3O, and it has a molar mass of 337.467 g/mol

.[3] It is a chiral compound with two stereocenters at positions R5 and R8, with the active
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stereoisomer being (+)-D-ETH-LAD, which has an absolute configuration of (5R, 8R).[1]

Table 1: Physicochemical Properties of ETH-LAD

Property Value Reference

IUPAC Name

(6aR,9R)-N,N-diethyl-7-ethyl-

4,6,6a,7,8,9-

hexahydroindolo[4,3-

fg]quinoline-9-carboxamide

[3]

Molecular Formula C21H27N3O [3]

Molar Mass 337.467 g/mol [3]

CAS Number 65527-62-0 [3]

Appearance (in hemitartrate salt form) [4]

Chirality Two stereocenters (5R, 8R) [1]

Synthesis
The synthesis of ETH-LAD and other N6-alkyl norlysergic acid N,N-diethylamide derivatives

was first reported in 1976.[5] A convenient method for its synthesis involves a multi-step

process starting from d-lysergic acid diethylamide (LSD).[6]

A general synthetic scheme involves the following key steps:

N(6)-Demethylation of LSD: The methyl group at the N(6) position of LSD is removed to yield

nor-lysergic acid N,N-diethylamide (nor-LSD).

N(6)-Alkylation: The resulting secondary amine (nor-LSD) is then alkylated using an

appropriate ethylating agent, such as ethyl iodide, in the presence of a base to introduce the

ethyl group at the N(6) position, yielding ETH-LAD.[7]

It is crucial to perform these reactions under controlled conditions to avoid degradation of the

light- and air-sensitive ergoline structure.[7]
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Pharmacology
Pharmacodynamics
ETH-LAD's primary mechanism of action is as a potent agonist at serotonin receptors,

particularly the 5-HT2A receptor, which is believed to mediate its psychedelic effects.[1][5] It

also exhibits high affinity for other serotonin receptor subtypes, including 5-HT1A and 5-HT2C,

and lower affinity for dopamine D1, D2, D3, D4, and D5 receptors.[2][3] In vitro studies have

shown that ETH-LAD has a greater potency and efficacy as a 5-HT2A receptor agonist

compared to LSD.[3] In animal models, specifically rodent drug discrimination tests, ETH-LAD
is approximately 1.6 to 2.3 times more potent than LSD.[3]

Table 2: Receptor Binding Profile of ETH-LAD

Receptor Binding Affinity (Ki, nM) Reference

5-HT2A 5.1 [7][8]

5-HT1A
High Affinity (exact value not

specified)
[3]

5-HT2C
High Affinity (exact value not

specified)
[3]

Dopamine D1 22.1 [7][8]

Dopamine D2 4.4 [7][8]

Dopamine D3
Lower Affinity (exact value not

specified)
[3]

Dopamine D4
Lower Affinity (exact value not

specified)
[3]

Dopamine D5
Lower Affinity (exact value not

specified)
[3]

Pharmacokinetics
The in-vitro metabolism of ETH-LAD has been studied, and like other lysergamides, it is

expected to be metabolized in the liver.[2] Studies on the prodrug 1P-ETH-LAD have shown
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that it is hydrolyzed to ETH-LAD in human serum, suggesting that ETH-LAD is the active

compound.[7][8] Detailed in vivo pharmacokinetic studies in humans are limited. However,

based on anecdotal reports and its structural similarity to LSD, the onset of effects is typically

within 15 to 60 minutes, with a duration of 8 to 12 hours.[2][3]

Experimental Protocols
Analytical Characterization using Gas Chromatography-
Mass Spectrometry (GC-MS)
The identification and quantification of ETH-LAD can be achieved using GC-MS. The following

is a general protocol based on published methods.[7][9]

Instrumentation:

Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977A

MSD).

Capillary column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar.

GC Conditions:

Injector Temperature: 250 °C

Injection Mode: Splitless

Oven Temperature Program:

Initial temperature: 100 °C, hold for 1 min

Ramp: 20 °C/min to 300 °C

Hold: 5 min at 300 °C

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Conditions:
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Ion Source Temperature: 230 °C

Quadrupole Temperature: 150 °C

Ionization Mode: Electron Ionization (EI) at 70 eV

Scan Range: m/z 40-550

Sample Preparation:

Dissolve a known amount of the ETH-LAD standard or sample in a suitable solvent (e.g.,

methanol or ethyl acetate).

Perform serial dilutions to achieve a concentration within the instrument's linear range.

Inject 1 µL of the prepared sample into the GC-MS system.

Data Analysis:

The retention time and the mass spectrum of the sample are compared to a certified

reference standard of ETH-LAD for identification.

Quantification can be performed by creating a calibration curve using standards of known

concentrations.

In Vitro Metabolism Study
The metabolic stability of ETH-LAD can be assessed using human liver microsomes. The

following is a generalized protocol.

Materials:

Human liver microsomes (pooled)

NADPH regenerating system (e.g., containing glucose-6-phosphate, G6P-dehydrogenase,

and NADP+)

Phosphate buffer (pH 7.4)
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ETH-LAD stock solution

Acetonitrile (for quenching the reaction)

LC-MS/MS system for analysis

Procedure:

Pre-warm a solution of human liver microsomes and NADPH regenerating system in

phosphate buffer to 37 °C.

Initiate the metabolic reaction by adding the ETH-LAD stock solution to the pre-warmed

microsome solution. The final concentration of ETH-LAD should be in the low micromolar

range.

Incubate the reaction mixture at 37 °C with gentle shaking.

At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction

mixture.

Immediately quench the metabolic activity by adding the aliquot to an equal volume of ice-

cold acetonitrile.

Centrifuge the quenched samples to precipitate proteins.

Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining

parent compound (ETH-LAD) and identify potential metabolites.

Data Analysis:

The disappearance of ETH-LAD over time is used to calculate its in vitro half-life (t1/2) and

intrinsic clearance (CLint).

Visualizations
5-HT2A Receptor Signaling Pathway
ETH-LAD exerts its primary psychedelic effects through agonism of the 5-HT2A receptor, which

is a Gq-protein coupled receptor (GPCR). The activation of this receptor initiates a downstream
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Caption: 5-HT2A Receptor Gq-coupled Signaling Pathway.

Experimental Workflow for Identification of ETH-LAD by
GC-MS
The following diagram illustrates a typical workflow for the identification of ETH-LAD in a

sample using Gas Chromatography-Mass Spectrometry.
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Caption: GC-MS Workflow for ETH-LAD Identification.
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Workflow for a Competitive Radioligand Binding Assay
This diagram outlines the key steps in a competitive radioligand binding assay to determine the

affinity of a test compound (like ETH-LAD) for a specific receptor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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